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Compound of Interest

Compound Name: Z57346765

Cat. No.: B12308717

Anwendungs- und Protokollhinweise fur 257346765 in Proliferationsassays
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Zusammenfassung: Dieses Dokument enthélt detaillierte Protokolle und Anwendungsdaten fur
die Verwendung von Z57346765, einem spezifischen Inhibitor der Phosphoglyceratkinase 1
(PGK1), in zellbasierten Proliferationsassays, insbesondere unter Verwendung des Cell
Counting Kit-8 (CCK-8). 257346765 hemmt die Proliferation von Nierenzellkarzinomzellen
(KIRC), indem es die glykolytische Aktivitat, die DNA-Replikation und den Zellzyklusfortschritt
stort.[1][2][3]

Einleitung

Z57346765 ist ein niedermolekularer Inhibitor, der spezifisch auf die Phosphoglyceratkinase 1
(PGK1) abzielt, ein Schlusselenzym im glykolytischen Stoffwechselweg.[1][4][5] PGK1 ist bei
verschiedenen Krebsarten, einschliel3lich des klarzelligen Nierenzellkarzinoms (KIRC),
hochreguliert und spielt eine entscheidende Rolle bei der Energieversorgung des schnellen
Tumorwachstums.[2][6] Z57346765 bindet an die ADP-Bindungstasche von PGK1, was zu
einer Verringerung der metabolischen Enzymaktivitat, des Glukoseverbrauchs und der
Laktatproduktion fuhrt.[3][7] Folglich hemmt die Verbindung die DNA-Replikation, beeintrachtigt
die Reparatur von DNA-Schaden und fuhrt zu einem Zellzyklusstillstand in KIRC-Zellen, was
sie zu einem vielversprechenden Kandidaten fur die Krebsforschung und
Arzneimittelentwicklung macht.[1][3]

Der CCK-8-Assay ist ein sensitiver kolorimetrischer Assay zur Bestimmung der Anzahl
lebensfahiger Zellen.[8] Er verwendet ein wasserldsliches Tetrazoliumsalz (WST-8), das durch
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Dehydrogenasen in metabolisch aktiven Zellen zu einem orangefarbenen Formazan-Produkt
reduziert wird.[8] Die Menge des produzierten Formazans ist direkt proportional zur Anzahl der
lebenden Zellen und kann durch Messung der Extinktion bei 450 nm quantifiziert werden.[9]
[10]

Daten zur zellularen Wirksamkeit

Die antiproliferative Aktivitat von 257346765 wurde in mehreren menschlichen
Nierenzellkarzinom-Zelllinien und einer normalen Nierenzelllinie mittels CCK-8-Assay nach
einer Inkubationszeit von 48 Stunden bestimmt. Die halbmaximale Hemmkonzentration (ICso)
fasst die dosisabhangige Wirkung zusammen.

Tabelle 1: ICso-Werte von 257346765 in verschiedenen Zelllinien nach 48-sttindiger

Behandlung.

Zelllinie Zelltyp ICso0 (M)
Klarzelliges

ACHN . ) 18.15[4][11]
Nierenzellkarzinom (KIRC)
Klarzelliges

786-0O _ _ 26.59[4][11]
Nierenzellkarzinom (KIRC)
Klarzelliges

OS-RC-2 28.64[11]

Nierenzellkarzinom (KIRC)

| HK-2 | Normale renale tubulare Epithelzelle | 49.45[4][11] |

Die Daten zeigen, dass Z57346765 eine hohere Potenz bei Krebszelllinien im Vergleich zu
normalen Nierenzellen aufweist.[11]

Detailliertes experimentelles Protokoll: CCK-8-
Proliferationsassay

Dieses Protokoll beschreibt die Messung der antiproliferativen Effekte von 257346765 auf
adharente Nierenzellen.
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3.1. Bendtigte Materialien

e Z57346765-Stammlosung (z. B. 10 mM in DMSO)
o Adharente Zellen (z. B. ACHN, 786-0)

» Vollstéandiges Zellkulturmedium (z. B. DMEM mit 10 % FBS)
e Cell Counting Kit-8 (CCK-8) Reagenz

» Sterile 96-Well-Platten mit flachem Boden

» Steriles, mit Phosphat gepuffertes Salin (PBS)

o Mikroplatten-Lesegerat (mit 450 nm Filter)

o Befeuchteter Inkubator (37 °C, 5 % CO2)

» Sterile Einweg-Pipettenspitzen und -Rdhrchen
3.2. Versuchsdurchfiihrung

Tag 1: Zellaussaat

e Die Zellen ernten und die Zellzahl und Lebensfahigkeit mit einem Hamozytometer oder
einem automatisierten Zellzahler bestimmen.

e Die Zellen im vollstandigen Medium auf eine Dichte von 5 x 10% Zellen/ml resuspendieren.

e 100 pL der Zellsuspension (entspricht 5.000 Zellen) in jedes Well einer 96-Well-Platte geben.
[8][10]

e Die Randwells mit 100 pL sterilem PBS fullen, um Verdunstungseffekte wahrend der
Inkubation zu minimieren.[12]

e Die Platte Gber Nacht (18-24 Stunden) in einem befeuchteten Inkubator inkubieren, damit die
Zellen anhaften kdnnen.

Tag 2: Behandlung mit der Verbindung

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b12308717?utm_src=pdf-body
https://www.tocris.com/resources/protocols/protocol-cell-counting-kit-8
https://www.medchemexpress.com/literature/detailed-protocol-for-cck-8-assay.html
https://www.creative-biogene.com/support/protocol-for-cell-viability-assays-cck-8-and-mtt.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12308717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e Eine serielle Verdinnungsreihe von 257346765 im vollstandigen Medium vorbereiten. Die
Endkonzentrationen sollten den erwarteten ICso-Wert umfassen (z. B. von 0,1 puM bis 100
pUM). Eine Vehikelkontrolle (z. B. 0,1 % DMSO) einschliel3en.

e Das Medium vorsichtig aus den Wells entfernen.

e 100 pL Medium mit den entsprechenden Konzentrationen von 257346765 oder der
Vehikelkontrolle zu den jeweiligen Wells hinzufugen.

¢ Die Platte fir 48 Stunden in den Inkubator zurtickstellen.

Tag 4: CCK-8-Assay und Messung

e Nach der Inkubationszeit 10 pL der CCK-8-Ldsung direkt in jedes Well geben (einschliellich
der Kontrollen).[8][13] Darauf achten, keine Blasen zu erzeugen, da diese die
Extinktionsmessung storen.[8]

e Die Platte fur 1-4 Stunden im Inkubator inkubieren. Die optimale Inkubationszeit kann je
nach Zelltyp und -dichte variieren und sollte vorab bestimmt werden.

e Die Extinktion bei 450 nm mit einem Mikroplatten-Lesegerat messen.[13]

3.3. Datenanalyse

o Den Durchschnittswert der Extinktion aus den Leerwells (nur Medium und CCK-8) von allen
anderen Messwerten subtrahieren.

o Die prozentuale Zellviabilitat fir jede Konzentration nach folgender Formel berechnen:

o Zellviabilitat (%) = [(ODaso der behandelten Probe - ODaso des Blanks) / (ODaso der
Vehikelkontrolle - ODaso des Blanks)] x 100

» Die prozentuale Zellviabilitdt gegen den Logarithmus der Konzentration von 257346765
auftragen, um eine Dosis-Wirkungs-Kurve zu erstellen.

o Den ICso-Wert mithilfe einer nichtlinearen Regression (log(Inhibitor) vs. normalisierte Antwort
-- variable Steigung) unter Verwendung einer geeigneten Software (z. B. GraphPad Prism,
R) berechnen.
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Visualisierungen

4.1. Experimenteller Arbeitsablauf

Tag 1: Zellaussaat

1. Zellen ernten
und zahlen

l

2. Zellsuspension
(5000 Zellen/100 pL)

l

3. Aussaat in
96-Well-Platte

:

4. Inkubation
(24 h, 37°C)

257346765

Tag 2: Behandlung
Hemmung

5. Verdiinnungsreihe von
Z57346765 vorbereiten

l

6. Medium ersetzen durch

Verbindung/Vehikel
i Katalyse
7. Inkubation Glykolyse
(48 h, 37°C) (Glukose -> Laktat)

Tag 4: Messung

8. 10 pL CCK-8-Reagenz

hinzufuigen
i ATP-Produktion
9. Inkubation
(1-4 h, 37°C)
i DNA-Replikation G1/S-Phaseniibergang
10. Extinktion bei (MCM3, MCM5, POLD].) (CDKS, Cycline)

450 nm messen

:

11. Datenanalyse:
% Viabilitat & 1C50 Zellproliferation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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